N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic architecture. Its structure comprises:
- A 5-methyl-1,2-oxazol-3-yl group, a five-membered aromatic ring with oxygen and nitrogen atoms, known for enhancing bioactivity and metabolic stability in pharmaceuticals .
- A bis(thiophen-2-yl)ethyl moiety, where two thiophene rings are attached to a central ethyl chain. Thiophene derivatives are widely explored for their electron-rich properties and applications in materials science and medicinal chemistry .
- A hydroxy group at the ethyl bridge, which may improve solubility and hydrogen-bonding interactions in biological systems.
This compound is part of a broader class of sulfonamide and heterocyclic derivatives designed for therapeutic applications, particularly in oncology and infectious diseases . Its synthesis likely involves multi-step reactions, including condensation of thiophene-containing precursors with oxazole derivatives, followed by amidation steps .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-10-8-13(19-23-10)18-15(21)14(20)17-9-16(22,11-4-2-6-24-11)12-5-3-7-25-12/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSTUWFLQYBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, activity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of thiophene rings and an oxazole moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 304.41 g/mol.
The mechanism of action involves several pathways:
- Enzyme Inhibition : The thiophene rings may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor activity, influencing physiological responses.
- Bioavailability Enhancement : The hydroxyethyl group enhances solubility, improving interaction with cellular targets.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in treated cells. This suggests a potential role in cancer therapy.
Case Study 2: Antimicrobial Properties
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited strong antimicrobial activity. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 3: Anti-inflammatory Effects
In vitro studies showed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
†Calculated from molecular formula C₁₇H₂₂N₄O₃S .
Key Findings
Role of the 5-Methyl-1,2-Oxazol-3-yl Group
The oxazole ring is a critical pharmacophore in multiple derivatives:
Impact of Thiophene Substitution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
